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Compound of Interest

Compound Name: 4-methoxy-N-phenylbenzamide

Cat. No.: B1582878 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 4-methoxy-N-
phenylbenzamide, a valuable molecule in organic synthesis and medicinal chemistry. As a

Senior Application Scientist, the aim is to not only present the core data from Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) but also to

provide insights into the experimental rationale and data interpretation. This document is

designed to be a self-validating resource, grounded in established scientific principles and

supported by authoritative references.

Introduction
4-methoxy-N-phenylbenzamide, with the molecular formula C₁₄H₁₃NO₂, is a secondary

amide containing a methoxy-substituted benzoyl group and an N-phenyl group. The precise

characterization of its molecular structure is paramount for its application in research and

development. Spectroscopic techniques provide a non-destructive yet powerful means to

elucidate the connectivity of atoms and the functional groups present within the molecule. This

guide will delve into the ¹H NMR, ¹³C NMR, IR, and MS data, offering a detailed interpretation

that confirms the identity and purity of 4-methoxy-N-phenylbenzamide.

Molecular Structure and Atom Numbering
To facilitate the discussion of spectroscopic data, a clear and consistent atom numbering

system is essential. The structure and numbering for 4-methoxy-N-phenylbenzamide are
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presented below.

Caption: Structure and atom numbering of 4-methoxy-N-phenylbenzamide.

I. Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
Proton NMR spectroscopy is a fundamental technique for determining the structure of organic

molecules by providing information about the chemical environment of hydrogen atoms.[1][2]

The chemical shift, integration, and multiplicity of the signals are key parameters for structural

elucidation.[1][3]

Experimental Protocol: ¹H NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of 4-methoxy-N-phenylbenzamide in

about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The

choice of solvent is critical as its residual peak should not overlap with sample signals.

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

Key parameters to set include the spectral width, acquisition time, relaxation delay, and

number of scans.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Calibrate the chemical shift scale using

the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Data Summary
The following table summarizes the ¹H NMR data for 4-methoxy-N-phenylbenzamide, with

data compiled from various sources.[4]
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.85 d, J = 8.8 Hz 2H H-2, H-6

~7.74 dd, J = 8.8, 1.2 Hz 2H H-2', H-6'

~7.37 t, J = 8.8 Hz 2H H-3', H-5'

~7.15 t, J = 7.6 Hz 1H H-4'

~6.98 d, J = 8.4 Hz 2H H-3, H-5

~3.88 s 3H OCH₃ (C-9)

~10.06 (DMSO-d₆) s 1H N-H

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of 4-methoxy-N-phenylbenzamide is consistent with its proposed

structure.

Aromatic Protons: The spectrum displays distinct signals for the two aromatic rings.

The protons on the 4-methoxyphenyl ring (H-2, H-6, H-3, and H-5) exhibit an AA'BB'

system, which often appears as two doublets. The downfield doublet at approximately 7.85

ppm corresponds to the protons ortho to the electron-withdrawing carbonyl group (H-2, H-

6). The upfield doublet at around 6.98 ppm is assigned to the protons ortho to the electron-

donating methoxy group (H-3, H-5).

The protons on the N-phenyl ring show more complex splitting patterns. The doublet of

doublets around 7.74 ppm is attributed to the ortho protons (H-2', H-6'). The triplet at

approximately 7.37 ppm corresponds to the meta protons (H-3', H-5'), and the triplet

around 7.15 ppm is assigned to the para proton (H-4').

Methoxy Protons: The sharp singlet at approximately 3.88 ppm, integrating to three protons,

is characteristic of the methoxy group (OCH₃). Its singlet nature indicates no adjacent

protons.
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Amide Proton: The N-H proton typically appears as a broad singlet, and its chemical shift is

highly dependent on the solvent and concentration. In DMSO-d₆, it is often observed at a

downfield position (around 10.06 ppm).

II. Carbon-13 Nuclear Magnetic Resonance (¹³C
NMR) Spectroscopy
¹³C NMR spectroscopy provides valuable information about the carbon skeleton of a molecule.

[5][6][7][8] In proton-decoupled ¹³C NMR spectra, each chemically non-equivalent carbon atom

typically gives a single peak, simplifying the spectrum and aiding in the identification of the

number of unique carbon environments.[5][9]

Experimental Protocol: ¹³C NMR Data Acquisition
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher

concentration may be required due to the lower natural abundance and sensitivity of the ¹³C

nucleus.[8][9]

Instrument Setup: Utilize the same NMR spectrometer as for ¹H NMR.

Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence.

A larger number of scans is typically necessary compared to ¹H NMR.

Data Processing: Similar to ¹H NMR, process the FID with Fourier transformation, phasing,

and baseline correction. Calibrate the chemical shift scale using the solvent signal.

¹³C NMR Data Summary
The following table summarizes the ¹³C NMR data for 4-methoxy-N-phenylbenzamide.[4]
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Chemical Shift (δ, ppm) Assignment

~164.9 C=O (C-7)

~161.9 C-4

~139.4 C-1'

~129.6 C-2, C-6

~128.5 C-3', C-5'

~127.0 C-1

~123.4 C-4'

~120.3 C-2', C-6'

~113.6 C-3, C-5

~55.4 OCH₃ (C-9)

Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum further confirms the structure of 4-methoxy-N-phenylbenzamide.

Carbonyl Carbon: The signal at the most downfield position (~164.9 ppm) is characteristic of

an amide carbonyl carbon (C-7).

Aromatic Carbons: The aromatic region of the spectrum shows eight distinct signals,

consistent with the number of unique carbon environments in the two phenyl rings.

The carbon attached to the methoxy group (C-4) appears at a downfield chemical shift

(~161.9 ppm) due to the deshielding effect of the oxygen atom.

The quaternary carbons (C-1 and C-1') are also observed in this region.

The remaining signals correspond to the protonated aromatic carbons.

Methoxy Carbon: The upfield signal at approximately 55.4 ppm is characteristic of the carbon

in the methoxy group (C-9).
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III. Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a

molecule.[10][11][12] Specific bonds vibrate at characteristic frequencies, resulting in

absorption bands in the IR spectrum.[10][11]

Experimental Protocol: IR Data Acquisition
Sample Preparation: The sample can be prepared as a KBr pellet or a thin film on a salt

plate (e.g., NaCl or KBr). For a KBr pellet, a small amount of the solid sample is ground with

dry KBr powder and pressed into a transparent disk.

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A

background spectrum of the empty sample holder or pure KBr is recorded first and

subtracted from the sample spectrum.

IR Data Summary
The following table lists the key IR absorption bands for 4-methoxy-N-phenylbenzamide.

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, Broad N-H stretch

~3050 Medium Aromatic C-H stretch

~2950, ~2850 Medium Aliphatic C-H stretch (CH₃)

~1650 Strong, Sharp C=O stretch (Amide I)

~1600, ~1500 Medium-Strong Aromatic C=C stretch

~1540 Strong N-H bend (Amide II)

~1250 Strong C-O stretch (Aryl ether)

Interpretation of the IR Spectrum
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The IR spectrum provides clear evidence for the key functional groups in 4-methoxy-N-
phenylbenzamide.

N-H Stretch: The strong, broad absorption band around 3300 cm⁻¹ is characteristic of the N-

H stretching vibration of a secondary amide.

C=O Stretch (Amide I): The very strong and sharp peak at approximately 1650 cm⁻¹ is the

characteristic Amide I band, corresponding to the C=O stretching vibration.

N-H Bend (Amide II): The strong band around 1540 cm⁻¹ is the Amide II band, which arises

from a combination of N-H bending and C-N stretching vibrations.

C-H Stretches: The absorptions above 3000 cm⁻¹ are due to the aromatic C-H stretches,

while those slightly below 3000 cm⁻¹ are from the aliphatic C-H stretches of the methoxy

group.

C-O Stretch: The strong band at approximately 1250 cm⁻¹ is indicative of the C-O stretching

vibration of the aryl ether functionality.

IV. Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions.[13] It provides information about the molecular weight of a compound and its

fragmentation pattern, which can be used to deduce its structure.[13][14][15][16]

Experimental Protocol: Mass Spectrometry Data
Acquisition

Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or through a chromatographic system like Gas Chromatography (GC-MS).

Ionization: A suitable ionization technique is employed, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).

Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer

(e.g., quadrupole, time-of-flight).
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Detection: The separated ions are detected, and a mass spectrum is generated.

Mass Spectrometry Data Summary
The mass spectrum of 4-methoxy-N-phenylbenzamide (Molecular Weight: 227.26 g/mol ) is

expected to show the following key features.

m/z Proposed Fragment

227 [M]⁺˙ (Molecular ion)

135 [CH₃OC₆H₄CO]⁺ (4-methoxybenzoyl cation)

107 [CH₃OC₆H₄]⁺

92 [C₆H₅NH]⁺˙

77 [C₆H₅]⁺ (Phenyl cation)

Interpretation of the Mass Spectrum
The fragmentation pattern in the mass spectrum provides further structural confirmation.

[C₁₄H₁₃NO₂]⁺˙
m/z = 227

[CH₃OC₆H₄CO]⁺
m/z = 135- •C₆H₅NH

[C₆H₅NH]⁺˙
m/z = 92

- CH₃OC₆H₄CO•

[CH₃OC₆H₄]⁺
m/z = 107

- CO

[C₆H₅]⁺
m/z = 77

- NH

Click to download full resolution via product page

Caption: Proposed fragmentation pathway of 4-methoxy-N-phenylbenzamide in mass

spectrometry.

Molecular Ion Peak: The peak at m/z 227 corresponds to the molecular ion [M]⁺˙, confirming

the molecular weight of the compound.

Major Fragmentation Pathways:
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Cleavage of the amide C-N bond is a common fragmentation pathway for amides.[14][15]

[16] This leads to the formation of the stable 4-methoxybenzoyl cation at m/z 135, which is

often the base peak.

The other fragment from this cleavage would be the anilino radical cation at m/z 92.

Further fragmentation of the 4-methoxybenzoyl cation by loss of a neutral carbon

monoxide (CO) molecule results in the formation of the ion at m/z 107.

The phenyl cation at m/z 77 can be formed from the anilino fragment.

Conclusion
The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data

provides unequivocal evidence for the structure of 4-methoxy-N-phenylbenzamide. Each

spectroscopic technique offers a unique and complementary piece of the structural puzzle. The

¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum

confirms the presence of the key amide and ether functional groups, and the mass spectrum

establishes the molecular weight and characteristic fragmentation patterns. This guide serves

as a robust reference for the spectroscopic characterization of 4-methoxy-N-
phenylbenzamide, underpinning its use in scientific research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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